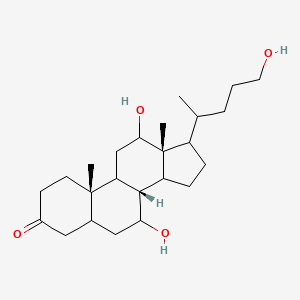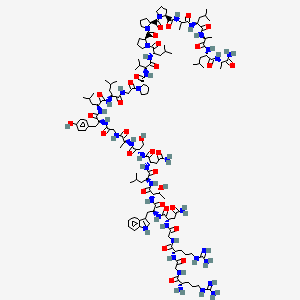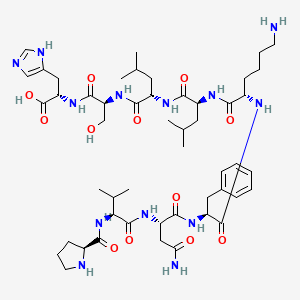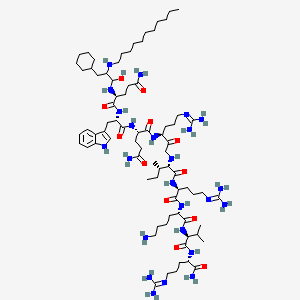
3-ケトペトロミゾンオール
概要
説明
3-ケトペトロミゾンオールは、主にヤツメウナギ(Petromyzon marinus)で見られる胆汁酸誘導体です。 これは、オスのヤツメウナギの性フェロモンの重要な構成要素であり、メスの生殖行動の調節に重要な役割を果たしています 。 この化合物は、未成熟なヤツメウナギの視床下部-下垂体-性腺軸に影響を与え、その性成熟に影響を与える能力で知られています .
科学的研究の応用
3-Keto Petromyzonol has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and bile acid metabolism.
Biology: Investigated for its role in chemical communication and reproductive behaviors in sea lampreys.
Medicine: Potential applications in understanding hormonal regulation and developing pheromone-based pest control strategies.
Industry: Utilized in the development of synthetic pheromones for controlling invasive sea lamprey populations.
作用機序
3-ケトペトロミゾンオールは、ヤツメウナギにおけるゴナドトロピン放出ホルモンの合成と放出を調節することによってその効果を発揮します。この調節は、視床下部-下垂体-性腺軸に影響を与え、性成熟と生殖行動の変化につながります。 分子標的は、嗅覚系と神経内分泌経路の特定の受容体を含みます .
類似の化合物:
ペトロミゾンオール硫酸塩: 同様のフェロモン活性を有する別の胆汁酸誘導体。
ペトロミゾンアミン二硫酸塩: ヤツメウナギの化学コミュニケーションに関与する関連化合物。
ペトロミゾステロール二硫酸塩: 異なる生物学的機能を有する別の胆汁酸誘導体.
独自性: 3-ケトペトロミゾンオールは、ヤツメウナギの生殖行動を調節する特定の役割を持つため、ユニークです。 視床下部-下垂体-性腺軸に影響を与える能力は、他の類似の化合物とは異なります .
Safety and Hazards
While specific safety and hazard information for 3-keto Petromyzonol is not available, general safety measures for handling chemicals should be followed. This includes avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .
生化学分析
Biochemical Properties
3-Keto Petromyzonol interacts with various biomolecules, particularly influencing the synthesis and release of GnRH . It modulates the hypothalamic-pituitary-gonadal (HPG) output in immature sea lamprey . The compound’s interaction with these biomolecules significantly impacts the biochemical reactions within the organism.
Cellular Effects
3-Keto Petromyzonol has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to 3-Keto Petromyzonol increases plasma 15α-hydroxyprogesterone concentrations and brain gene expressions .
Molecular Mechanism
The molecular mechanism of 3-Keto Petromyzonol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates both the synthesis and release of GnRH, thereby altering the output of the HPG axis in immature sea lamprey .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Keto Petromyzonol change over time. It has been observed that exposure to 3-Keto Petromyzonol increased Jun mRNA but decreased lGnRH-III mRNA concentrations in the forebrain of immature females . This indicates the temporal effects of this compound on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Keto Petromyzonol vary with different dosages in animal models. For instance, there was no apparent dose effect of 3-Keto Petromyzonol within the range examined in one study . Higher concentrations appeared to show longer latency in elevating plasma 15α-hydroxyprogesterone compared to lower concentrations .
Metabolic Pathways
3-Keto Petromyzonol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been shown to upregulate bile acid biosynthesis by altering amino acid metabolisms .
Transport and Distribution
3-Keto Petromyzonol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, it is primarily released from the gills, suggesting a conversion of petromyzonol sulfate to 3-Keto Petromyzonol in the gill epithelium .
Subcellular Localization
Given its significant role in modulating the HPG axis, it is likely to be localized in specific compartments or organelles where it exerts its effects .
準備方法
合成経路および反応条件: 3-ケトペトロミゾンオールの合成には、コレステロールまたは他の胆汁酸前駆体から始まる複数のステップが必要です。このプロセスには、通常、水酸化、酸化、および硫酸化反応が含まれます。主な手順は次のとおりです。
水酸化: ステロイド骨格の特定の位置にヒドロキシル基を導入します。
酸化: ヒドロキシル基をケト基に変換します。
硫酸化: 溶解性と生物活性を高めるために硫酸基を添加します.
工業生産方法: 3-ケトペトロミゾンオールの工業生産は、ヤツメウナギにおける特定の生物学的役割のためにあまり一般的ではありません。 合成アナログは、類似の複数ステップ有機合成技術を使用して製造できますが、多くの場合、高度なクロマトグラフィー精製方法を使用して高純度を実現します .
化学反応の分析
反応の種類: 3-ケトペトロミゾンオールは、次のようなさまざまな化学反応を起こします。
還元: ケト基をヒドロキシル基に戻します。
置換: 官能基を他の置換基と置換します。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまなヒドロキシル化または硫酸化された3-ケトペトロミゾンオール誘導体が含まれており、生物活性が異なる場合があります .
4. 科学研究への応用
3-ケトペトロミゾンオールは、いくつかの科学研究への応用があります。
化学: ステロイド化学と胆汁酸代謝を研究するためのモデル化合物として使用されています。
生物学: ヤツメウナギにおける化学コミュニケーションと生殖行動における役割について調査されています。
医学: ホルモン調節の理解とフェロモンベースの害虫駆除戦略の開発における潜在的な応用。
類似化合物との比較
Petromyzonol Sulfate: Another bile acid derivative with similar pheromonal activity.
Petromyzonamine Disulfate: A related compound involved in chemical communication in sea lampreys.
Petromyzosterol Disulfate: Another bile acid derivative with distinct biological functions.
Uniqueness: 3-Keto Petromyzonol is unique due to its specific role in modulating reproductive behaviors in sea lampreys. Its ability to influence the hypothalamic-pituitary-gonadal axis sets it apart from other similar compounds .
特性
IUPAC Name |
(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLORKLFLMTHHY-RJQVRNMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCO)C1CCC2[C@@]1(C(CC3[C@H]2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is 3-keto Petromyzonol Sulfate (3kPZS) and why is it important?
A1: 3-keto Petromyzonol Sulfate (3kPZS) is a bile acid [] that acts as a crucial component of the sex pheromone released by male sea lampreys (Petromyzon marinus) during spawning. [, ] This pheromone plays a vital role in attracting ovulating females, guiding them towards spawning grounds and ultimately, contributing to successful reproduction in this species. []
Q2: How does 3kPZS interact with its target to exert its effects?
A2: 3kPZS interacts with specific olfactory receptors in the olfactory epithelium of female sea lampreys. [, ] While the precise mechanisms are still under investigation, two highly related odorant receptors, OR320a and OR320b, have been identified as being particularly sensitive to 3kPZS and other C24 5α-bile acids. [] These receptors are believed to initiate a signaling cascade that ultimately leads to behavioral and physiological responses in females.
Q3: What are the downstream effects of 3kPZS in female sea lampreys?
A3: Upon detection of 3kPZS, female sea lampreys exhibit a range of behavioral responses, including increased searching behavior, upstream movement towards the source of the pheromone, and preference for nests treated with the compound. [, ] Furthermore, 3kPZS has been shown to influence neuroendocrine pathways in females, specifically impacting the serotonergic system in the brain [] and potentially priming the hypothalamic-pituitary-gonadal (HPG) axis. [, ]
Q4: Are there species differences in the response to 3kPZS?
A4: Yes, while 3kPZS is a critical component of the male sea lamprey pheromone, its role in other lamprey species is more nuanced. Research indicates that 3kPZS might be a more recently evolved signal, primarily used by the sea lamprey (P. marinus) and the chestnut lamprey (Ichthyomyzon castaneus). [] Other lamprey species, like the silver lamprey (Ichthyomyzon unicuspis), do not appear to utilize 3kPZS for sexual communication, but females display a preference for the compound, likely due to its association with productive larval habitats. [] This suggests a potential receiver bias, where a pre-existing preference for a non-sexual cue might have been exploited during the evolution of the 3kPZS-based pheromone system in certain lamprey lineages. []
Q5: Can other compounds interfere with the action of 3kPZS?
A5: Yes, research suggests that petromyzonol sulfate (PZS), another bile acid released by lampreys, can act as a pheromone antagonist to 3kPZS. [] While both larvae and male sea lampreys release 3kPZS, larvae release a higher ratio of PZS to 3kPZS. [] This difference in ratios allows females to distinguish between larval cues and the male pheromone, preventing them from being misled into unsuitable nursery habitats during mate searching. []
Q6: Does the concentration of 3kPZS influence its effects?
A6: Yes, the concentration of 3kPZS plays a significant role in its biological activity. Electrophysiological studies demonstrate that female sea lampreys are highly sensitive to even minute concentrations of 3kPZS, with detection thresholds as low as 10^-10 Molar. [] Behavioral studies also highlight the importance of concentration, as different ratios of 3kPZS to other pheromone components, like the bile alcohol 3,12-diketo-4,6-petromyzonene-24-sulfate (DkPES), can significantly impact female attraction and nest choice. []
Q7: What is the potential for using 3kPZS in sea lamprey control?
A7: Given its powerful biological activity and species-specificity, 3kPZS holds substantial promise for development into pheromone-based control strategies for invasive sea lamprey populations in the Laurentian Great Lakes. [, ] Researchers are exploring its potential as a trap lure, aiming to exploit the potent attraction of females to this pheromone component to improve trapping efficiency and curb the ecological damage caused by this invasive species. [, ]
Q8: What analytical methods are used to study 3kPZS?
A8: A variety of sophisticated analytical techniques are employed to study 3kPZS, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify 3kPZS from complex biological samples. [, , ]
- Mass Spectrometry (MS): Coupled with HPLC, MS allows for precise identification and structural characterization of 3kPZS and related bile acids. [, , ]
- Electro-olfactogram (EOG) Recording: Measures the electrical responses of the olfactory epithelium to different concentrations of 3kPZS, providing insights into the sensitivity and specificity of pheromone detection. [, ]
- Immunohistochemistry: Enables visualization of 3kPZS distribution in tissues, using antibodies specific to the compound. []
Q9: Are there any known environmental concerns associated with 3kPZS?
A9: While 3kPZS is a naturally occurring compound, its potential environmental impacts, particularly in relation to its use as a control agent for invasive sea lamprey, require careful consideration. Research is ongoing to assess its potential for bioaccumulation, degradation pathways, and any potential effects on non-target species. []
Q10: What is the future direction of research on 3kPZS?
A10: Future research on 3kPZS is multifaceted, encompassing:
- Structure-activity relationships: Investigating how modifications to the 3kPZS molecule impact its activity, potency, and potential for development into more effective and environmentally friendly control agents. []
- Species-specificity: Further exploring the evolutionary history of 3kPZS signaling in different lamprey species to better understand the development of pheromone communication systems. []
- Field applications: Optimizing the use of 3kPZS and other pheromone components in integrated pest management strategies to control invasive sea lamprey populations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![d[Cha4]AVP](/img/structure/B561571.png)
![d[Leu4,Lys8]-VP](/img/structure/B561572.png)












